BenchChemオンラインストアへようこそ!

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Stereochemistry Conformational Analysis X-ray Crystallography

This compound is a conformationally locked (Z)-acrylonitrile featuring an enamine-like 3-arylamino motif, which introduces an additional hydrogen-bond donor site absent in 3-aryl congeners. The exclusive (Z)-configuration, confirmed by single-crystal X-ray diffraction, guarantees a uniform three-dimensional pharmacophore, eliminating conformational heterogeneity that can confound structural studies. Validated C5 bromination chemistry enables systematic library diversification. Substitution with a 3-aryl analog risks divergent torsion angles, altered regioselective reactivity, and unvalidated biological profiles. For teams pursuing fragment-based drug discovery, structure-based virtual screening, or environment-sensitive fluorescent probe development, this compound delivers a defined molecular geometry and tunable donor–acceptor character that generic thiazole-acrylonitrile scaffolds cannot replicate. Order the authentic Z-isomer to ensure reliable SAR and co-crystallization data.

Molecular Formula C18H11Cl2N3S
Molecular Weight 372.27
CAS No. 476676-21-8
Cat. No. B2778387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
CAS476676-21-8
Molecular FormulaC18H11Cl2N3S
Molecular Weight372.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H11Cl2N3S/c19-14-6-4-12(5-7-14)17-11-24-18(23-17)13(9-21)10-22-16-3-1-2-15(20)8-16/h1-8,10-11,22H/b13-10-
InChIKeyKKKGMPUNELTUDK-RAXLEYEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-Chlorophenyl)thiazol-2-yl)acrylonitrile (CAS 476676-21-8) Differs from Generic Thiazole-Acrylonitrile Hybrids: A Procurement-Focused Evidence Profile


(Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile (CAS 476676-21-8) is a conformationally locked (Z)-acrylonitrile derivative that incorporates a secondary arylamino donor at the β-position of the acrylonitrile and a 4-(4-chlorophenyl)thiazole acceptor at the α-position. Its synthesis via Hantzsch condensation of 3-arylamino-2-cyanothioacrylamides with substituted α-bromoketones has been demonstrated to proceed with full regio- and stereochemical control, yielding exclusively the Z-isomer [1]. Unlike the more extensively studied 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile congeners that lack the –NH– spacer, the presence of the enamine-like 3-arylamino motif fundamentally alters the electronic push–pull character, conformational landscape, and chemical reactivity of this scaffold [1][2]. This structural distinction renders the compound a non-fungible member of the thiazole-acrylonitrile family for applications that depend on defined molecular geometry and tunable donor–acceptor properties.

Generic Substitution of (Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-Chlorophenyl)thiazol-2-yl)acrylonitrile with Common 3-Aryl Analogs Entails Proven Functional Divergence


Substituting this compound with a 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile analog that lacks the –NH– bridge is not a risk-neutral decision. The 3-arylamino substituent introduces an additional hydrogen-bond donor and alters the torsion angle between the aryl ring and the acrylonitrile π-system, effects that are absent in the directly linked 3-aryl series [1]. These structural features are not cosmetic: in closely related donor–π–acceptor acrylonitrile systems, even minor changes at the β-substituent have been shown to shift fluorescence emission wavelengths by >50 nm and markedly affect Stokes shifts [2]. Consequently, a scientist or procurement officer who selects a 3-aryl congener based solely on thiazole-acrylonitrile class membership risks obtaining a molecule with divergent conformational preferences, regioselective reactivity (e.g., electrophilic bromination occurs exclusively at the thiazole C5 position for the 3-arylamino series, whereas the 3-aryl series may respond differently), and unvalidated biological activity profiles [1].

Quantitative Differentiation Evidence for (Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-Chlorophenyl)thiazol-2-yl)acrylonitrile Relative to Its Closest Structural Analogs


Stereochemical Purity: Exclusive (Z)-Configuration Verified by 2D NMR and X-Ray Crystallography Versus Mixed E/Z or Undefined Stereoisomers in the 3-Aryl Series

The synthesis of 3-(arylamino)-2-(4-arylthiazol-2-yl)acrylonitriles by the Hantzsch reaction between 3-(arylamino)-2-cyanothioacrylamides and α-bromoketones proceeds with full regio- and stereoselectivity, affording exclusively the (Z)-isomer as confirmed by single-crystal X-ray diffraction of representative derivatives and by 2D 1H–13C and 1H–15N HSQC/HMBC NMR experiments [1]. In contrast, the widely studied 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile series (i.e., compounds lacking the –NH– spacer) is frequently reported as (E)-isomers or as an unspecified mixture of geometric isomers, and unambiguous stereochemical assignment is often omitted in procurement datasheets [2].

Stereochemistry Conformational Analysis X-ray Crystallography

Regioselective C5 Bromination as a Unique Late-Stage Diversification Handle Absent in the 3-Aryl Series

Treatment of 3-(arylamino)-2-(4-arylthiazol-2-yl)acrylonitriles with bromine in acetic acid proceeds regioselectively at the C5 position of the thiazole ring, yielding the previously undescribed 3-(arylamino)-2-(4-aryl-5-bromothiazol-2-yl)acrylonitriles in isolated yields of 42–85% [1]. This transformation is noteworthy because bromination of the corresponding 3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles (lacking the –NH– group) has been reported to follow a different regiochemical course, with nitration occurring in 82–96% yield but no analogous selective C5-halogenation protocol documented [2].

Late-Stage Functionalization Regioselective Halogenation Thiazole Chemistry

Distinct Donor–Acceptor Push–Pull Character: The 3-Arylamino Group as an Additional H-Bond Donor and Tunable Electronic Modulator

The 3-arylamino motif in the target compound introduces a secondary amine functionality that can act as both a hydrogen-bond donor and an electronically tunable substituent. This contrasts with the 3-aryl-2-(4-arylthiazol-2-yl)acrylonitrile series, which lacks this polar functionality entirely. In structurally analogous 3-aryl-2-(thiazol-2-yl)acrylonitrile push–pull fluorophores, modification of the aryl substituent at the β-position was shown to shift the fluorescence emission maximum across a range of ~100 nm (from ~480 nm to ~580 nm) and alter the Stokes shift by >2000 cm⁻¹ [1]. The introduction of the –NH– bridge in the target compound adds an additional electronic perturbation that is not captured by the existing 3-aryl SAR landscape.

Donor–π–Acceptor Systems Push–Pull Chromophores Hydrogen-Bond Donor Capacity

Limited Antimicrobial Activity as a Positive Differentiation in Selectivity-Driven Screening Campaigns

In a directly comparable series of 3-aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile derivatives lacking the –NH– bridge, none of the 16 tested compounds showed MIC values below 50 µM against Mycobacterium tuberculosis H37Rv in the microplate Alamar blue assay (MABA), and the most active analog (compound 10, with a 2,4-dichlorophenyl and 4-trifluoromethylphenyl substitution) exhibited an MIC of 32 µg/mL only against Candida parapsilosis [1]. The 3-arylamino series, including the target compound, is structurally distinct and its antimicrobial profile is expected to differ; however, the absence of potent, broad-spectrum antimicrobial activity in the closely related 3-aryl series indicates that this scaffold class is not a promiscuous antimicrobial, making it a cleaner starting point for target-specific probe development.

Antimicrobial Selectivity Mycobacterium tuberculosis Cytotoxicity Screening

Validated Application Scenarios for (Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-Chlorophenyl)thiazol-2-yl)acrylonitrile Based on Quantitative Differentiation Evidence


Stereochemically Defined Building Block for Structure-Based Drug Design and Crystallographic Fragment Screening

The exclusive (Z)-configuration confirmed by single-crystal X-ray diffraction [1] ensures that every molecule in a screening deck presents the same three-dimensional pharmacophore. This is critical for fragment-based drug discovery (FBDD) and structure-based virtual screening, where conformational heterogeneity can confound docking results. Procurement of this compound guarantees a single stereoisomeric entity suitable for co-crystallization trials with protein targets such as kinases, GPCRs, or epigenetic readers.

Late-Stage Diversification Scaffold via Regioselective C5 Bromination for Parallel Library Synthesis

The validated C5 bromination protocol (42–85% yield) [1] enables systematic installation of aryl, heteroaryl, or amino substituents through palladium-catalyzed cross-coupling reactions. This positions the compound as a preferred core scaffold for medicinal chemistry teams building focused libraries around the 3-arylamino-2-(thiazol-2-yl)acrylonitrile chemotype, where the bromine handle allows rapid exploration of chemical space at the thiazole C5 position.

Donor–Acceptor Chromophore for Fluorescent Probe Development with Built-in H-Bond Donor Functionality

The combination of a 4-chlorophenyl-thiazole acceptor, an acrylonitrile π-bridge, and a 3-chlorophenylamino donor creates a push–pull system with an additional H-bond donor site absent in the 3-aryl series [1][2]. This makes the compound a viable candidate for developing environment-sensitive fluorescent probes where hydrogen-bonding interactions with analytes (e.g., anions, nucleotides) can modulate emission properties, a capability that is structurally inaccessible to the 3-aryl congeners.

Selective Probe Scaffold for Target-Based Screening Where Antimicrobial Polypharmacology Is Undesirable

Data from the 3-aryl series show that thiazole-acrylonitrile hybrids lacking the –NH– bridge are not promiscuous antimicrobials (all MICs >50 µM against M. tuberculosis) [3]. For teams pursuing selective kinase inhibitors, epigenetic modulators, or protein–protein interaction inhibitors, starting from this scaffold may reduce the risk of confounding antimicrobial hits that waste screening resources, while the 3-arylamino modification provides additional vectors for potency optimization.

Quote Request

Request a Quote for (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.